molecular formula C7H2ClF4NO2 B1517320 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene CAS No. 914225-55-1

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Cat. No. B1517320
CAS RN: 914225-55-1
M. Wt: 243.54 g/mol
InChI Key: DXSHRLNTFMMNIQ-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, also known as CFN-TMB, is a synthetic molecule of the benzene family. It is a colorless, non-volatile solid at room temperature and has a melting point of -30°C to -35°C. CFN-TMB has a wide range of applications in the pharmaceutical and chemical industries. It is used as a starting material in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various industrial chemicals. Additionally, CFN-TMB is used in the research and development of new drugs and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nucleophilic Aromatic Substitution and Synthesis of Fluorinated Benzene Derivatives : Javier Ajenjo et al. (2016) detailed the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and its subsequent reactions. This research highlights the potential of such compounds for further chemical transformations, including nucleophilic aromatic substitution reactions that afford novel benzene derivatives with specific substitution patterns (Ajenjo et al., 2016).

  • Electrophilic Aromatic Substitution and Fluorination Techniques : R. Banks et al. (2003) reported the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use as a reagent for the quantitative fluorination of aromatic substrates. This study underscores the applicability of fluorinated benzene derivatives in electrophilic aromatic substitution reactions, facilitating the introduction of fluorine into aromatic systems (Banks et al., 2003).

Materials Science and Polymer Chemistry

  • Development of Fluorinated Polyimides : K. Xie et al. (2001) explored the synthesis of soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. The study demonstrates the use of fluorinated benzene derivatives in creating high-performance materials, notable for their thermal stability and low moisture absorption, which are critical properties for various applications in the electronics and aerospace industries (Xie et al., 2001).

properties

IUPAC Name

1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSHRLNTFMMNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652291
Record name 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

CAS RN

914225-55-1
Record name 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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